

Analogs of "2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone"

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Compound of Interest

Compound Name: 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

Cat. No.: B124502

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An In-depth Technical Guide to the Analogs of 2-Chloro-N-acylpiperidines: Synthesis, Reactivity, and Applications in Covalent Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical space surrounding **2-chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**, a representative member of the α -chloroacetamide class of compounds. Rather than focusing solely on this specific molecule, we will delve into the broader family of 2-chloro-N-acylpiperidines and their analogs. This class of molecules is of significant interest to researchers, scientists, and drug development professionals due to its utility as a reactive electrophilic fragment in the design of covalent inhibitors. We will dissect the synthesis, structure-activity relationships (SAR), and biological applications of these compounds, providing both theoretical grounding and practical, field-proven protocols.

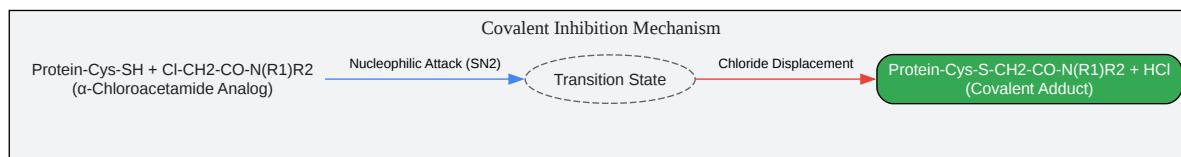
The Significance of the α -Chloroacetamide Warhead in Covalent Drug Design

Covalent drugs, which form a stable, long-lasting bond with their biological target, have seen a resurgence in drug discovery. This is due to their potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. The α -chloroacetamide moiety is a key "warhead" in this arena. It is a

relatively mild electrophile that can selectively react with nucleophilic amino acid residues, such as cysteine, on a target protein.

The parent compound, **2-chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone**, serves as an excellent starting point for our discussion. Its structure can be deconstructed into two key components: the piperidine ring, which can be modified to tune for potency and selectivity against a specific target, and the reactive 2-chloroethanone group, which engages in the covalent interaction. The dimethyl substitution on the piperidine ring introduces specific stereochemical and conformational constraints that can be crucial for optimizing binding affinity.

The general mechanism of action for this class of compounds involves the nucleophilic attack by a cysteine residue on the α -carbon of the chloroacetamide, leading to the displacement of the chloride leaving group and the formation of a stable thioether bond. This process is illustrated in the diagram below.



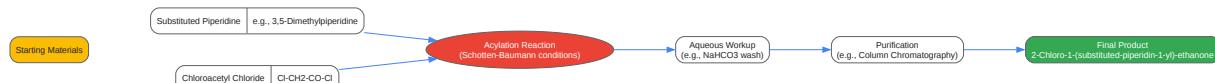
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Figure 1: A simplified diagram illustrating the SN2 mechanism of covalent modification of a cysteine residue by an α -chloroacetamide electrophile.

General Synthesis of 2-Chloro-N-acylpiperidine Analogs

The synthesis of this class of compounds is generally straightforward, making it an attractive scaffold for medicinal chemistry campaigns. The most common approach involves the acylation of a substituted piperidine with chloroacetyl chloride.

Core Synthetic Workflow



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Figure 2: A generalized workflow for the synthesis of 2-chloro-N-acylpiperidine analogs.

Detailed Experimental Protocol: Synthesis of 2-Chloro-1-(3,5-dimethyl-piperidin-1-yl)-ethanone

This protocol provides a robust method for the synthesis of the title compound, which can be adapted for various substituted piperidine analogs.

Materials:

- 3,5-Dimethylpiperidine (1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
- **Addition of Acylating Agent:** Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Causality Note: The dropwise addition at 0 °C is crucial to control the exothermicity of the acylation reaction and prevent side product formation. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting piperidine.
- **Aqueous Workup:** Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (to remove any remaining acid) and brine (to reduce the solubility of the organic product in the aqueous phase).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Characterization:** Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Exploring Analogs: A Structure-Activity Relationship (SAR) Framework

The modular nature of this scaffold allows for systematic exploration of its structure-activity relationship. Modifications can be targeted to three main areas: the piperidine ring, the acyl group, and the halogen.

Modifications of the Piperidine Ring

The piperidine ring is the primary recognition element that can be tailored to achieve affinity and selectivity for a specific biological target.

Modification Type	Example	Rationale & Expected Outcome
Ring Size	Pyrrolidine, Azepane	Altering the ring size can change the orientation of the chloroacetamide "warhead" relative to the target nucleophile.
Substitution Pattern	2-Methyl, 4-Hydroxy, 4-Phenyl	Introducing substituents can probe for specific interactions (e.g., hydrophobic, hydrogen bonding) within the target's binding pocket.
Stereochemistry	(R)-3-methyl vs. (S)-3-methyl	The stereochemistry of substituents can be critical for achieving a precise fit in a chiral binding site, often leading to significant differences in potency between enantiomers.
Bioisosteric Replacement	Morpholine, Thiomorpholine	Replacing the piperidine with other heterocycles can improve physicochemical properties such as solubility and metabolic stability.

Modifications of the Acyl Group and Halogen

While the chloroacetyl group is common, its reactivity can be finely tuned.

Modification	Example	Rationale & Expected Outcome
Halogen Substitution	Bromoacetamide, Iodoacetamide	<p>The reactivity of the electrophile increases down the halogen group (I > Br > Cl).</p> <p>This can be used to increase the rate of covalent bond formation, but may also lead to lower selectivity and off-target reactivity.</p>
Acrylamide Introduction	Acrylamide Moiety	<p>Replacing the chloroacetamide with an acrylamide creates a Michael acceptor, which is another widely used warhead for targeting cysteine residues.</p> <p>This changes the reaction mechanism from SN2 to a conjugate addition.</p>

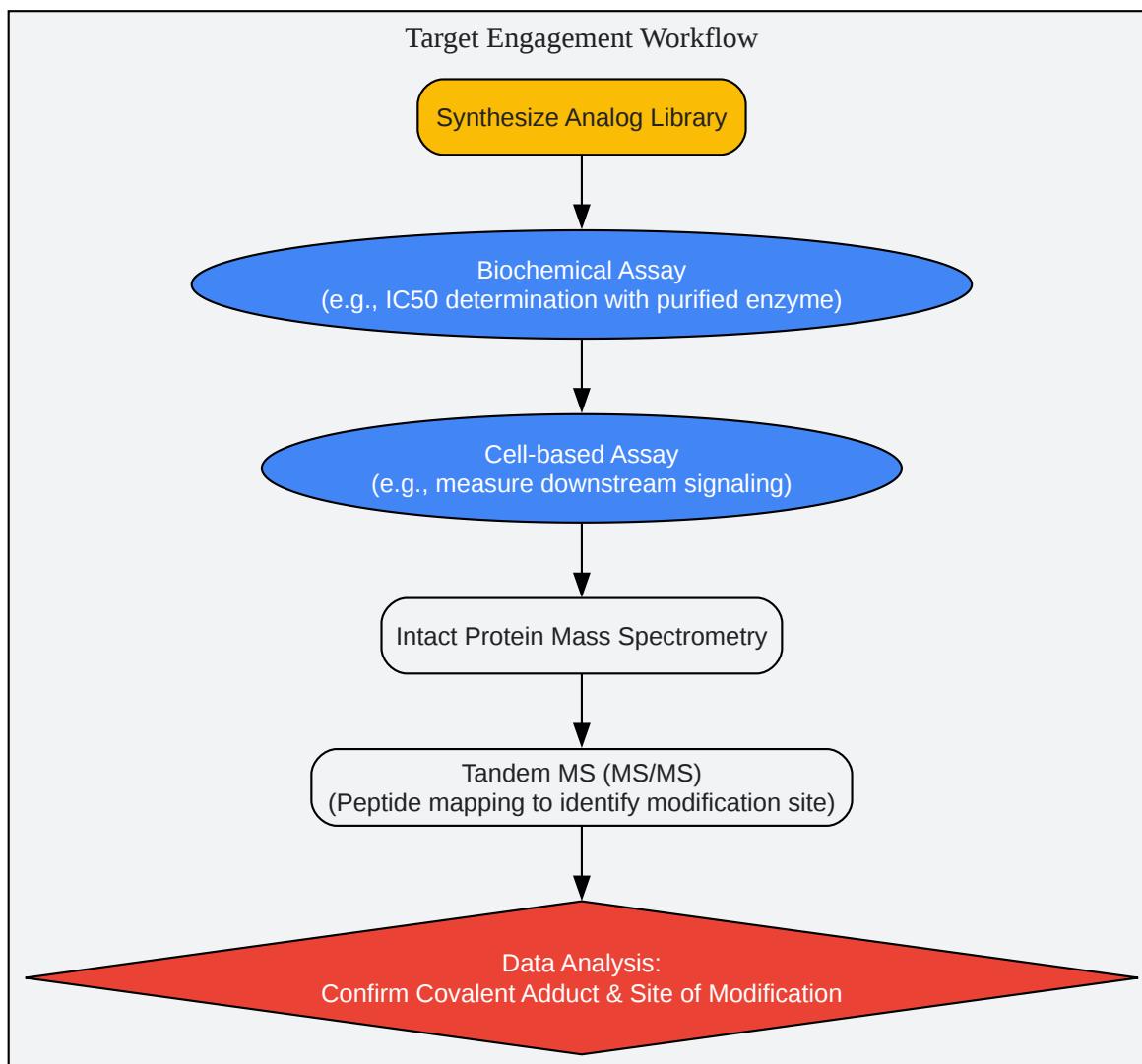
Biological Applications and Target Identification

Analogs based on the α -chloroacetamide scaffold have been successfully employed as inhibitors for a variety of enzyme classes, particularly those that utilize a catalytic cysteine residue.

- **Proteases:** Cysteine proteases, such as caspases and cathepsins, are frequent targets. The chloroacetamide group can irreversibly bind to the active site cysteine, blocking substrate access.
- **Kinases:** While many kinase inhibitors target the ATP-binding site non-covalently, covalent inhibitors have been developed to target non-catalytic cysteines near this pocket. This can lead to increased selectivity and potency. The drug Ibrutinib, which contains a different covalent warhead (an acrylamide), exemplifies the success of this strategy.

- Deubiquitinating Enzymes (DUBs): DUBs are another class of cysteine-dependent enzymes that have been targeted by α -chloroacetamide probes for activity-based protein profiling and inhibitor development.

Workflow for Target Engagement Validation



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Figure 3: A representative workflow for confirming covalent target engagement of a newly synthesized analog.

Conclusion and Future Perspectives

The 2-chloro-N-acylpiperidine scaffold and its analogs represent a versatile and synthetically accessible class of electrophiles for the development of potent and selective covalent inhibitors. The principles of modular synthesis discussed herein allow for a systematic exploration of structure-activity relationships, enabling the optimization of both non-covalent binding affinity and covalent reactivity. Future research in this area will likely focus on developing warheads with even greater selectivity for specific nucleophilic residues and on applying these covalent modifiers to an expanding range of biological targets. The combination of rational design, combinatorial synthesis, and advanced proteomic techniques will continue to drive the discovery of next-generation covalent therapeutics.

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